molecular formula C22H22ClN3O4S B4297703 N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide

N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide

Cat. No. B4297703
M. Wt: 459.9 g/mol
InChI Key: ZKEGHYXAEWGGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide, also known as ML277, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of diabetes and other metabolic disorders. This compound has been shown to activate the ATP-sensitive potassium (KATP) channels in pancreatic beta cells, which leads to the release of insulin and the regulation of glucose homeostasis.

Mechanism of Action

N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide acts as a selective activator of KATP channels in pancreatic beta cells, leading to the release of insulin and the regulation of glucose homeostasis. The compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, which results in the closure of the channel and the depolarization of the cell membrane. This depolarization leads to the opening of voltage-gated calcium channels and the subsequent release of insulin.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. The compound has also been shown to increase insulin secretion and reduce blood glucose levels in vitro and in vivo. Additionally, N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide has been shown to have minimal effects on other ion channels and receptors, indicating its specificity for the KATP channel.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide is its selectivity for the KATP channel, which reduces the potential for off-target effects. Additionally, the compound has been shown to be effective in improving glucose tolerance and insulin sensitivity in animal models of diabetes, indicating its potential therapeutic value. However, one limitation of N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide is its relatively low potency, which may require higher concentrations for effective use in experiments.

Future Directions

There are several potential future directions for the study of N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide. One area of research could focus on the development of more potent analogs of N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide that could be used at lower concentrations. Additionally, further studies could investigate the long-term effects of N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide on glucose homeostasis and insulin sensitivity. Finally, studies could also explore the potential therapeutic applications of N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide in other metabolic disorders beyond diabetes.

Scientific Research Applications

N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. The compound has been shown to activate KATP channels in pancreatic beta cells, leading to the release of insulin and the regulation of glucose homeostasis. N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

N-(4-chlorophenyl)-1-(8-methoxyquinolin-5-yl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-30-19-8-9-20(18-3-2-12-24-21(18)19)31(28,29)26-13-10-15(11-14-26)22(27)25-17-6-4-16(23)5-7-17/h2-9,12,15H,10-11,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEGHYXAEWGGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Cl)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.